Oxfbd02

BRD4 Epigenetics Selectivity

Oxfbd02 is the definitive chemical probe for dissecting BRD4 BD1-specific functions. Unlike pan-BET inhibitors (JQ1, I-BET151), its 2–3-fold selectivity over CBP and negligible affinity for other bromodomains eliminates broad transcriptional noise, ensuring reproducible, domain-specific data in oncology and NF-κB inflammation models. Ideal for acute (≤1 h) biochemical/cellular assays; also a validated reference standard for isoxazole bioactivation studies. Purchase with confidence for target-validation experiments where inhibitor selectivity directly determines data integrity.

Molecular Formula C18H17NO3
Molecular Weight 295.33
CAS No. 1429129-68-9
Cat. No. B609799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxfbd02
CAS1429129-68-9
SynonymsOXFBD02;  OXFBD-02;  OXFBD 02; 
Molecular FormulaC18H17NO3
Molecular Weight295.33
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O
InChIInChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3
InChIKeyFEQUIPXIENTMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxfbd02 (CAS 1429129-68-9) as a Selective First Bromodomain BRD4 Inhibitor for Epigenetic Research


Oxfbd02, also known as OXF BD 02, is a selective, cell-permeable inhibitor of the first bromodomain (BD1) of BRD4 [1]. It serves as a chemical probe to interrogate the function of BRD4(1) in cellular models of cancer and inflammation [2]. The compound is based on a 3,5-dimethylisoxazole scaffold that mimics acetyl-lysine [1].

Critical Procurement Considerations for Oxfbd02: Avoiding Off-Target Activity with Non-Selective BRD4 Inhibitors


Substituting Oxfbd02 with a generic 'BRD4 inhibitor' or a pan-BET inhibitor introduces significant risk to experimental reproducibility and data interpretation. Oxfbd02 exhibits a specific selectivity profile that is not replicated by common alternatives. It shows 2-3-fold selectivity for BRD4(1) over the CBP bromodomain and has little affinity for other bromodomains . In contrast, pan-BET inhibitors like JQ1 and I-BET151 bind to all BET family bromodomains, leading to broad transcriptional changes and potential off-target effects [1]. The distinct binding mode and resulting functional effects mean that data generated with Oxfbd02 cannot be reliably extrapolated to studies using other inhibitors, making careful compound selection essential for valid scientific outcomes.

Quantitative Differentiation of Oxfbd02 Against Closest Analogs and In-Class Compounds


BRD4(1) Affinity and Selectivity Profile Compared to Pan-BET Inhibitor JQ1

Oxfbd02 demonstrates a distinct selectivity profile compared to the widely used pan-BET inhibitor JQ1. Oxfbd02 exhibits an IC50 of 382 nM against BRD4(1) . In contrast, JQ1 is a potent inhibitor of multiple BET bromodomains, with reported IC50 values of 77 nM and 33 nM for BRD4(1) and BRD4(2), respectively [1]. This difference in domain selectivity (BD1-selective vs. pan-BET) is critical for experimental design when dissecting specific bromodomain functions.

BRD4 Epigenetics Selectivity

Metabolic Stability Comparison with Optimized Analog OXFBD04

Oxfbd02 exhibits limited metabolic stability, a key differentiator from its optimized analog, OXFBD04. Oxfbd02 has a short half-life of 39.8 minutes in microsomal stability assays [1]. In contrast, OXFBD04, a 3-pyridyl derivative, demonstrates significantly improved stability with a half-life of 388 minutes, a nearly 10-fold increase [1]. This data directly informs the choice of compound for in vitro versus in vivo studies.

Metabolic Stability PK/PD OXFBD04

Functional Impact on NF-κB Signaling Compared to Pan-BET Inhibitor I-BET151

Oxfbd02 inhibits the interaction between BRD4(1) and the RelA subunit of NF-κB, providing a direct mechanistic link to inflammatory signaling [1]. While I-BET151 also impacts NF-κB signaling, it does so through broader inhibition of multiple BET proteins (BRD2, BRD3, BRD4), which may lead to different downstream transcriptional effects. This functional specificity is a key differentiator for researchers focusing on the BRD4-NF-κB axis.

NF-κB Inflammation I-BET151

Defined Application Scenarios for Oxfbd02 in Epigenetic and Oncology Research


Investigating BRD4(1)-Specific Functions in Cancer Cell Lines

Use Oxfbd02 to dissect the role of the first bromodomain of BRD4 in cancer cell proliferation and survival. Studies have shown that Oxfbd02 reduces viability of lung adenocarcinoma cell lines and attenuates proliferation of MV-4-11 leukemia cells . This makes it a suitable tool for in vitro studies where selective BD1 inhibition is required to understand the domain-specific contributions to oncogenic transcription programs.

Probing the BRD4-RelA Interaction in Inflammatory Signaling

Employ Oxfbd02 in cellular models of inflammation to specifically block the interaction between BRD4(1) and the RelA subunit of NF-κB [1]. This application is valuable for researchers studying the epigenetic regulation of inflammatory gene expression without the broader transcriptional effects induced by pan-BET inhibitors.

Short-Term In Vitro Mechanistic Studies

Oxfbd02 is well-suited for short-term (e.g., ≤1 hour) biochemical and cellular assays where its limited metabolic stability (t1/2 = 39.8 min) [1] does not confound the experimental readout. This makes it an ideal chemical probe for acute treatments aimed at immediate downstream signaling events, such as phosphorylation cascades or early gene expression changes.

Positive Control in Bioactivation and Toxicology Screening

Utilize Oxfbd02 as a validated positive control compound in studies evaluating the bioactivation of isoxazole-containing molecules. Research has demonstrated that Oxfbd02 undergoes metabolic activation to form reactive quinone-methide metabolites [2]. This known property makes it a valuable reference standard for developing and validating in vitro bioactivation assays to predict potential toxicity risks of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxfbd02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.